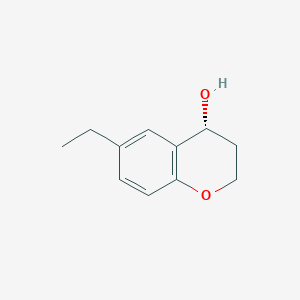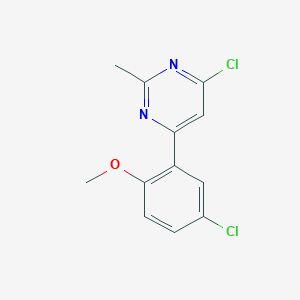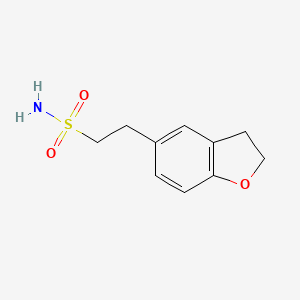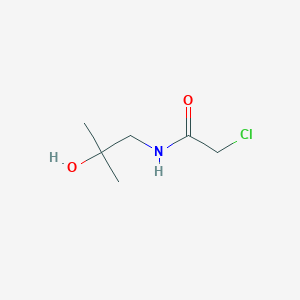
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
Descripción general
Descripción
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 4R-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol or EDB-4-ol, is a natural product found in many plants and fungi. It is a member of the benzopyran family of compounds and is known to have various pharmacological activities. EDB-4-ol has been studied extensively in recent years due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antioxidant Properties and Radical Scavenging
Chromones, including compounds like (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol, have been extensively studied for their antioxidant properties. These compounds are found in significant amounts in the human diet and are associated with various physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant properties of chromones, which allow them to neutralize active oxygen and cut off free radical processes, are considered vital in delaying or inhibiting cell impairment leading to diseases. The presence of a double bond, a carbonyl group in the chromone, and specific hydroxyl groups are crucial for their radical scavenging activity, with a decrease in potential observed upon modification of these groups (Yadav et al., 2014).
Anticancer Activity
Research on benzopyran derivatives, including (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol, has shown promising anticancer effects. Studies indicate these compounds exhibit high tumor specificity with minimal toxicity to normal cells. For instance, certain chromone derivatives have been found to induce apoptotic cell death in human oral squamous cell carcinoma cell lines through pathways possibly involving the down-regulation of the glycerophospholipid pathway. The structure-activity relationship analysis suggests that the anticancer efficacy of these compounds correlates with their molecular size and lipophilicity, emphasizing the importance of chemical modifications to enhance therapeutic potential (Sugita et al., 2017).
Hepatocellular Carcinoma Treatment
Baicalein, a flavonoid compound structurally related to benzopyran derivatives, has been studied for its anti-cancer effects on Hepatocellular Carcinoma (HCC). The compound impacts several biological processes such as cell proliferation, metastasis, apoptosis, and autophagy. Baicalein offers a promising avenue for developing novel, less toxic anticancer drugs for HCC treatment, showcasing the potential of benzopyran derivatives in therapeutic applications (Bie et al., 2017).
Novel Therapeutic Agents
The broad spectrum of biological activities exhibited by benzopyran derivatives underlines their potential as therapeutic agents for various diseases. Their structural diversity and physicochemical properties have made them subjects of numerous patents, indicating their utility in vivo and in vitro biological responses. The clinical evaluation of these derivatives is crucial for understanding their therapeutic utility and potential as lead compounds for the design of new molecules (Xiu et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 4R, is the alpha 7 nicotinic acetylcholine receptors (α7 nAChRs) . These receptors play a crucial role in the cholinergic system, which is involved in various physiological functions, including pain and inflammation .
Mode of Action
4R binds to and modulates the α7 nAChRs . This interaction results in the reduction of inflammation-induced peripheral hypersensitivity and paw edema, particularly in male mice . The anti-inflammatory and analgesic effects of 4R are mediated through the modulation of α7 nAChRs .
Biochemical Pathways
The modulation of these pathways can lead to downstream effects such as decreased inflammation and hypersensitivity .
Pharmacokinetics
4R exhibits favorable pharmacokinetic properties. It is very stable in plasma for up to 1 hour . After systemic administration, 4R reaches the brain within 10 minutes . The half-life of 4R after intramuscular and subcutaneous administration is approximately 1.5 hours . The peak plasma concentration in the intramuscular group was 163 ng/mL compared to 138 ng/mL in the subcutaneous group . The brain peak concentration was 329 ng/g in the intramuscular group and 323 ng/g for the subcutaneous group . These properties suggest that 4R has good bioavailability and can effectively cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of 4R’s action include decreased inflammation-induced peripheral hypersensitivity and paw edema . Notably, these effects lasted up to 8 days after a single systemic administration . These findings suggest that 4R may have long-lasting effects on reducing inflammation and pain .
Propiedades
IUPAC Name |
(4R)-6-ethyl-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10,12H,2,5-6H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYFSLDMGVADKA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)OCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234111 | |
| Record name | 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |
CAS RN |
1461689-21-3 | |
| Record name | 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461689-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425736.png)
![1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine](/img/structure/B1425740.png)

![4-[4-(2-methylpropyl)phenyl]-1H-imidazol-2-amine](/img/structure/B1425742.png)

![methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1425744.png)
![2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1425745.png)

![Methyl(([3-(oxan-4-YL)-1,2,4-oxadiazol-5-YL]methyl))amine](/img/structure/B1425751.png)



![2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B1425757.png)